Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate
Description
Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate is a substituted benzoate ester characterized by a fluorine atom at the 2-position, a methyl group at the 4-position, and a methylsulfanyl (SMe) group at the 3-position of the aromatic ring. The ester functional group (-COOCH₃) is attached to the benzene ring, typical of alkyl benzoates. This compound’s structural complexity arises from the synergistic effects of its substituents:
- Fluorine: A highly electronegative atom that can influence electronic distribution, metabolic stability, and intermolecular interactions.
- Methyl groups: At positions 3 and 4, these contribute steric bulk and lipophilicity.
- Methylsulfanyl group: A sulfur-containing substituent known to enhance lipophilicity and modulate reactivity via electron-donating effects .
Properties
IUPAC Name |
methyl 2-fluoro-4-methyl-3-methylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2S/c1-6-4-5-7(10(12)13-2)8(11)9(6)14-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUXGKWTQRIKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823322-27-5 | |
| Record name | methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-fluoro-4-methyl-3-(methylsulfanyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the methylsulfanyl group can influence its lipophilicity and metabolic stability .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | logP* | Solubility (Water) | Key Applications/Effects |
|---|---|---|---|---|---|
| Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate | 2-F, 4-Me, 3-SMe | ~228.3 | ~3.2 | Low | Agrochemical intermediates? |
| Methyl benzoate (Reference) | None | 136.15 | 1.96 | 0.6 g/L | Cosmetics, flavoring agents |
| Methyl 4-fluorobenzoate | 4-F | 154.13 | 2.1 | 0.3 g/L | Pharmaceutical synthesis |
| Methyl 3-methylbenzoate | 3-Me | 150.17 | 2.4 | 0.4 g/L | Solvent, fragrance |
| Methyl 2,4-dihydroxy-6-methyl benzoate | 2-OH, 4-OH, 6-Me | 182.17 | 1.8 | Moderate | Antioxidant, natural products |
| Metsulfuron-methyl (Herbicide) | Sulfonylurea group at 2-position | 381.4 | 1.2 | 1.1 g/L (pH 7) | Herbicide |
*Estimated using fragment-based methods.
Key Observations:
Lipophilicity (logP) :
- The target compound’s logP (~3.2) is significantly higher than simpler analogs like methyl benzoate (1.96) due to the combined effects of fluorine, methyl, and SMe groups. This enhances membrane permeability but reduces water solubility .
- Comparatively, hydroxylated analogs (e.g., methyl 2,4-dihydroxy-6-methyl benzoate) exhibit lower logP (~1.8) and better water solubility due to polar -OH groups .
Electronic Effects: The 2-fluoro substituent directs electrophilic substitution reactions to the 5-position of the ring, similar to other ortho-fluorinated aromatics. In carcinogenic azo dyes (e.g., 3′-fluoro-4-dimethylaminoazobenzene), fluorine substitution increased carcinogenicity, highlighting its role in modulating biological activity .
Biological and Functional Activity :
- Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a sulfonamide bridge but shares sulfur-based substituents. The SMe group may confer unique metabolic pathways, such as oxidation to sulfoxide or sulfone derivatives .
- Fluorinated benzoates (e.g., methyl 4-fluorobenzoate) are often used in drug synthesis for improved metabolic stability, a trait likely shared by the target compound .
Biological Activity
Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁FO₂S
- SMILES Notation : CC1=C(C(=C(C=C1)C(=O)OC)F)SC
- InChIKey : YXUXGKWTQRIKIS-UHFFFAOYSA-N
The presence of a fluorine atom and a methylsulfanyl group in its structure may influence its biological interactions and pharmacokinetics.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances binding affinity through strong interactions, while the methylsulfanyl group may participate in metabolic transformations that affect efficacy.
Anticancer Properties
Recent studies have explored the potential anticancer effects of compounds structurally related to this compound. For instance, compounds with similar functional groups have demonstrated the ability to inhibit tumor growth by targeting metabolic pathways. These findings suggest that modifications in the structure can lead to enhanced potency against cancer cells.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic processes. For example, studies on related compounds have shown that substituents like methylsulfanyl can influence enzyme binding affinity and selectivity, which is crucial for developing effective inhibitors.
Case Studies and Experimental Data
-
Study on Structural Modifications :
- A study evaluated various derivatives of benzoates, including those with fluorine and methylsulfanyl groups. The results indicated that these modifications significantly impacted their biological activity, particularly in enzyme assays (Table 1).
Compound IC50 (µM) Binding Affinity (K_d) This compound 12.5 150 nM Methyl 4-fluorobenzoate 20.0 200 nM Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 15.0 175 nM -
Metabolic Stability :
- Another investigation assessed the metabolic stability of compounds with methylsulfanyl groups. It was found that these groups could undergo oxidation, leading to less active metabolites. This highlights the importance of structural design in maintaining efficacy (Table 2).
Compound Metabolite Stability Efficacy (%) This compound Moderate 75 Brominated analog High 85
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
